(1H-Pyrrol-2-yl)methanol
Overview
Description
“(1H-Pyrrol-2-yl)methanol” is used in a new synthesis of porphobilinogen and other trisubstituted pyrroles for photodynamic therapy .
Synthesis Analysis
“(1H-Pyrrol-2-yl)methanol” has been synthesized via oxidative cyclization of allyltosylamides in the presence of Pd (OAc) 2 in acetic acid .Molecular Structure Analysis
The empirical formula of “(1H-Pyrrol-2-yl)methanol” is C5H7NO and its molecular weight is 97.12 .Chemical Reactions Analysis
“(1H-Pyrrol-2-yl)methanol” has been used in the synthesis of porphobilinogen and other trisubstituted pyrroles for photodynamic therapy .Physical And Chemical Properties Analysis
“(1H-Pyrrol-2-yl)methanol” has a melting point of 117.5-118 °C, a boiling point of 81-83 °C (Press: 2 Torr), and a density of 1.130 g/cm3 .Scientific Research Applications
Methylation Studies
- Methylation of pyrrole using supercritical methanol is a notable area of research. Kishida et al. (2010) demonstrated that pyrrole could be methylated to produce various methylpyrroles, including mono-, di-, tri-, and tetra-methylpyrroles, without the need for additional catalysts (Kishida et al., 2010).
Synthesis of Novel Compounds
- Torosyan et al. (2019) synthesized new 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles by condensing N-substituted methanols with pyrrole, which on treatment with N-bromosuccinimide led to the formation of dark blue polymers (Torosyan et al., 2019).
Catalysis and Reaction Mechanisms
- The role of (1H-Pyrrol-2-yl)methanol derivatives in catalysis and reaction mechanisms has been explored. For example, Bonini et al. (2006) investigated the use of aziridin-2-yl methanols as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations of N-methyl-pyrrole (Bonini et al., 2006).
Antimicrobial Applications
- The antimicrobial potential of derivatives of (1H-Pyrrol-2-yl)methanol is also a significant area of research. Hublikar et al. (2019) synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities, revealing that these compounds possess good antibacterial and antifungal activity (Hublikar et al., 2019).
Materials Science and Structural Analysis
- In materials science, the structural and dynamic properties of (1H-Pyrrol-2-yl)methanol derivatives have been studied. For instance, Lam et al. (1997) reported on the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex formed between a ruthenium compound and copper (Lam et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrol-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORIJXKQGMTQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrol-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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